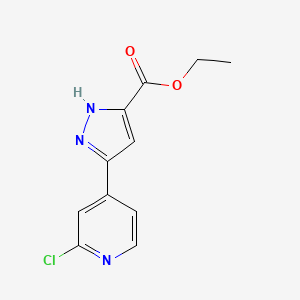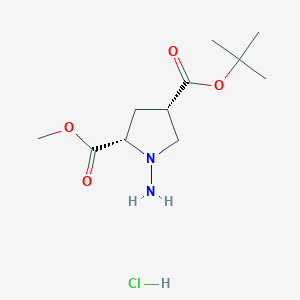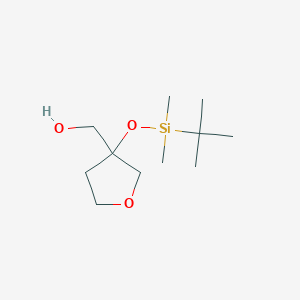
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol is a chemical compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of HIV-1 protease inhibitors.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its structural features.
Industrial Applications: The compound is used in the production of active pharmaceutical ingredients (APIs) and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets. In the context of medicinal chemistry, it can act as a ligand for enzymes such as HIV-1 protease, where it promotes hydrogen bonding and van der Waals interactions with the enzyme’s active site . These interactions inhibit the enzyme’s activity, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,4S,5R,6aS)-4-(hydroxyMethyl)-5-(triethylsilyloxy)-hexahydro-cyclopentafuran-2-one
- 2-[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone
- (3aR,4S,5R,6aS)-5-((tert-butyldimethylsilyl)oxy)-4-((tert-butyldimethylsilyl)oxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one
Uniqueness
(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a silyl ether and a hydroxymethyl group allows for diverse chemical transformations and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H24O3Si |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h12H,6-9H2,1-5H3 |
Clave InChI |
KUZCPGBDSOUBRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CCOC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


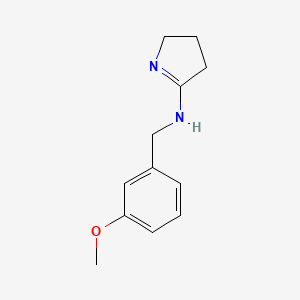




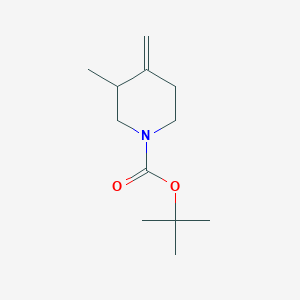
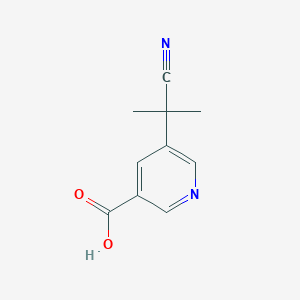
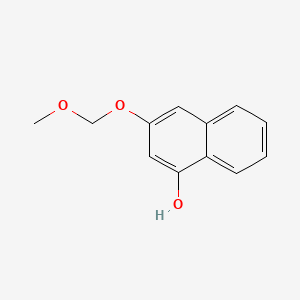
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

